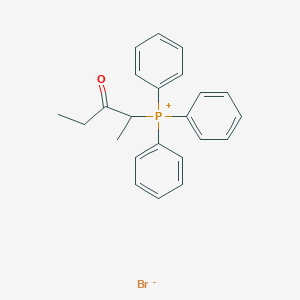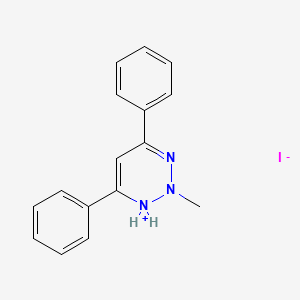
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazine with an iodinating agent. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various halogenated or hydroxylated derivatives.
Scientific Research Applications
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: This compound is similar in structure but has different substituents, leading to distinct properties and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’): Another triazine derivative with unique chemical and biological properties.
Uniqueness
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion
Properties
CAS No. |
105758-76-7 |
|---|---|
Molecular Formula |
C16H16IN3 |
Molecular Weight |
377.22 g/mol |
IUPAC Name |
2-methyl-4,6-diphenyl-1H-triazin-1-ium;iodide |
InChI |
InChI=1S/C16H15N3.HI/c1-19-17-15(13-8-4-2-5-9-13)12-16(18-19)14-10-6-3-7-11-14;/h2-12,17H,1H3;1H |
InChI Key |
GNFXZCUZQBZXFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1[NH2+]C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)
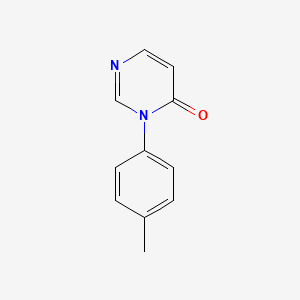
![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)


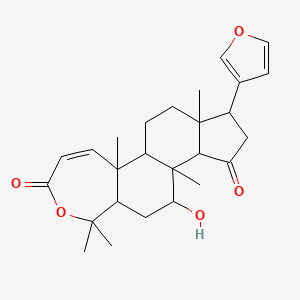
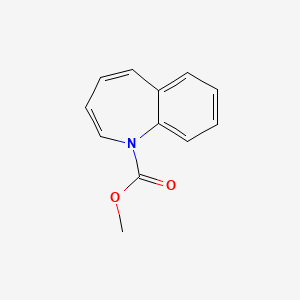
![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)


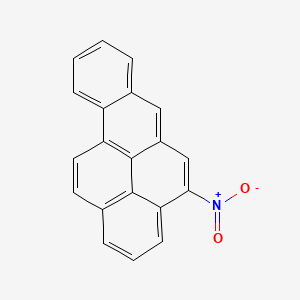
![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
